molecular formula C9H18O2 B13748057 cis-2-Methyl-butyl-1,3-dioxane CAS No. 39087-22-4

cis-2-Methyl-butyl-1,3-dioxane

Cat. No.: B13748057
CAS No.: 39087-22-4
M. Wt: 158.24 g/mol
InChI Key: IJCIOLXHDMCLLI-UHFFFAOYSA-N
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Description

cis-2-Methyl-butyl-1,3-dioxane (CAS 39087-21-3) is a six-membered cyclic ether (1,3-dioxane) with a methyl and butyl group in the cis configuration at positions 2 and 5 of the ring. Its molecular formula is C₉H₁₈O₂, with a molecular weight of 158.24 g/mol and an IUPAC Standard InChIKey of IJCIOLXHDMCLLI-DTORHVGOSA-N . The compound’s thermodynamic stability is reflected in its enthalpy of formation in the liquid phase (ΔfH°liquid = -610 ± 12 kJ/mol), as determined by Gren et al. (1973) . This value underscores its relative stability compared to other stereoisomers or structural analogs. The cis configuration of the substituents influences its stereoelectronic properties, which may affect reactivity and physical behavior, such as boiling points and solubility.

Properties

CAS No.

39087-22-4

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

5-butyl-2-methyl-1,3-dioxane

InChI

InChI=1S/C9H18O2/c1-3-4-5-9-6-10-8(2)11-7-9/h8-9H,3-7H2,1-2H3

InChI Key

IJCIOLXHDMCLLI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1COC(OC1)C

Origin of Product

United States

Scientific Research Applications

cis-2-Methyl-butyl-1,3-dioxane has various applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

cis-2-Butyl-5-methyl-1,3-dioxane (C₉H₁₈O₂)

  • Structural isomer : The butyl and methyl groups occupy positions 2 and 5, respectively, but in a reversed arrangement compared to this compound.
  • Thermodynamics: No direct enthalpy data are available, but stereoisomeric 1,3-dioxanes exhibit boiling point differences due to dipole interactions. Gren et al. (1973) observed that cis isomers generally have higher boiling points than trans analogs due to increased polarity and packing efficiency .

trans-2-Methyl-5-butyl-1,3-dioxane (C₉H₁₈O₂)

  • Stereoisomer : The trans configuration reduces steric hindrance but lowers polarity.
  • Thermodynamics : Trans isomers typically exhibit lower boiling points and may have less negative ΔfH° values due to reduced intramolecular stabilization .

Octanoic acid, 2-methyl- (C₉H₁₈O₂)

  • Functional isomer : A linear carboxylic acid derivative with the same molecular formula.
  • Properties : Expected to have higher boiling points (due to hydrogen bonding) and significantly different solubility compared to the cyclic ether .

Ring-Size Analogs: 1,3-Dioxolanes

cis-2-Methyl-4-tert-butyl-1,3-dioxolane (C₈H₁₆O₂)

  • Structure : A five-membered cyclic ether (1,3-dioxolane) with tert-butyl and methyl groups in cis configuration.
  • Molecular weight (144.21 g/mol) is lower than this compound, affecting volatility . No thermodynamic data are available, but tert-butyl groups may enhance steric shielding in reactions.

Linear Ether Analogs

Ethylene Glycol Methyl Butyl Ether (C₇H₁₆O)

  • Structure : A linear glycol ether (CH₃OCH₂CH₂OCH₂CH₂CH₂CH₃).
  • Comparison :
    • Lower molecular weight (132.21 g/mol ) and absence of cyclic structure result in lower boiling points and higher flexibility.
    • Applications differ significantly; linear ethers are often solvents, while cyclic analogs like 1,3-dioxanes may serve as intermediates in stereoselective synthesis .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) CAS Number ΔfH°liquid (kJ/mol) Key Structural Features
This compound C₉H₁₈O₂ 158.24 39087-21-3 -610 ± 12 Six-membered ring, cis substituents
trans-2-Methyl-5-butyl-1,3-dioxane C₉H₁₈O₂ 158.24 N/A N/A Trans configuration, reduced polarity
cis-2-Butyl-5-methyl-1,3-dioxane C₉H₁₈O₂ 158.24 N/A N/A Substituent position swap
cis-2-Methyl-4-tert-butyl-1,3-dioxolane C₈H₁₆O₂ 144.21 26563-82-6 N/A Five-membered ring, tert-butyl group
Ethylene Glycol Methyl Butyl Ether C₇H₁₆O 132.21 13343-98-1 N/A Linear glycol ether

Research Findings and Implications

  • Thermodynamic Stability: The enthalpy of formation for this compound suggests it is more stable than linear ethers but less stable than non-strained cyclic analogs (e.g., dioxolanes with bulky substituents) .
  • Reactivity : The 1,3-dioxane ring’s ether oxygens may act as weak Lewis bases, contrasting with the directing groups in amides (e.g., N,O-bidentate groups in ’s compound), which facilitate metal-catalyzed C–H functionalization .
  • Stereochemical Effects : this compound’s stereochemistry could influence regioselectivity in reactions, such as electrophilic substitutions or ring-opening processes.

Biological Activity

Cis-2-Methyl-butyl-1,3-dioxane is an organic compound belonging to the dioxane family, characterized by its unique molecular structure which includes a dioxane ring. While specific biological activity data for this compound is limited, research on related compounds suggests potential biological interactions and applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₈O₂
  • Molecular Weight : Approximately 158.24 g/mol
  • Density : 681 kg/m³

The compound features a methyl group at the 2-position and a butyl group at the 5-position of the dioxane ring, contributing to its stereochemistry and reactivity.

Antimicrobial and Anti-inflammatory Properties

Research has indicated that compounds within the dioxane family may exhibit antimicrobial and anti-inflammatory properties. Although direct studies on this compound are scarce, similar compounds have shown promising results in preliminary studies. The unique structure of dioxanes allows for interactions with biological molecules, potentially leading to therapeutic applications.

Case Studies

  • Study on Dioxane Derivatives :
    • A study published in Molecules explored various dioxane derivatives, noting their potential as antimicrobial agents. While this compound was not specifically tested, the findings suggest that derivatives with similar structures could possess beneficial biological activities .
  • Chemical Reactivity :
    • The compound can undergo various chemical reactions such as oxidation and reduction, which may influence its biological activity by altering its structure and interaction with biological targets .

The mechanism of action for this compound likely involves its ability to interact with various molecular targets through chemical reactions. Its structural features may allow it to participate in:

  • Oxidation : Converting to ketones or aldehydes.
  • Reduction : Leading to more saturated forms.
  • Substitution Reactions : Where functional groups are replaced by others .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC₉H₁₈O₂Contains a methyl group at position 2
Cis-2-Methyl-5-isobutyl-1,3-dioxaneC₉H₁₈O₂Features an isobutyl group instead of butyl
Trans-2-Methyl-5-ethyl-1,3-dioxaneC₇H₁₄O₂Stereoisomer with a trans configuration
Cis-2-tert-butyl-5-methyl-1,3-dioxaneC₉H₁₈O₂Features a tert-butyl group

This table highlights how variations in substituents affect the properties and potential activities of dioxane derivatives.

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